molecular formula C8H10BrNO B2555420 5-bromo-1-ethyl-3-methylpyridin-2(1H)-one CAS No. 916344-85-9

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Cat. No. B2555420
M. Wt: 216.078
InChI Key: XHZKBTUKZWZCDU-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Molecular Structure

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one and its derivatives serve as key intermediates in chemical synthesis. The compound has been involved in the synthesis of various complex molecules, often through reactions like Suzuki cross-coupling. These synthetic pathways are not just crucial for creating complex molecules but also for exploring the structural configurations and molecular interactions within these compounds.

For instance, the synthesis of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate from 6-methylpyridin-2-amine and ethyl 3-bromo-2-oxopropionate demonstrates the compound's role in forming planar structures with potential applications in material science and molecular engineering (Yao et al., 2010). Similarly, the characterization of 5-bromo-2-methoxy-4-(p-tolyliminomethyl)phenol and 2-bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol further underscores the utility of bromo-substituted compounds in understanding molecular geometry and intermolecular interactions (Dong et al., 2015).

Quantum Mechanical Investigations and Biological Activities

The compound and its derivatives have been subjects in quantum mechanical investigations to understand their electronic structure and reactivity. These studies provide insights into the compounds' chemical properties and potential applications in various fields, including materials science and biotechnology.

For example, a study on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction presented Density Functional Theory (DFT) investigations alongside exploring the biological activities of the synthesized compounds. The quantum mechanical studies elucidated the reaction pathways and potential applications of these compounds, while the biological activity assessment revealed potential therapeutic applications (Ahmad et al., 2017).

Safety And Hazards

This would involve a discussion of any known safety issues or hazards associated with the compound, such as toxicity or flammability.


Future Directions

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Please note that without specific information on “5-bromo-1-ethyl-3-methylpyridin-2(1H)-one”, the above points are general and may not apply to this specific compound. For accurate and detailed information, it’s recommended to refer to peer-reviewed articles or trusted databases. If you have access to a university or institutional database, you might find more specific information there.


properties

IUPAC Name

5-bromo-1-ethyl-3-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-3-10-5-7(9)4-6(2)8(10)11/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZKBTUKZWZCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=C(C1=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-ethyl-3-methylpyridin-2(1H)-one

Synthesis routes and methods

Procedure details

5-Bromo-1-ethyl-3-methylpyridin-2(1H)-one was prepared by alkylation of 5-bromo-3-methylpyridin-2(1H)-one with ethyl iodide following a procedure analogous to that described in Example 59 Step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Reaction Step One

Citations

For This Compound
2
Citations
BM Swahn, K Kolmodin, S Karlström… - Journal of medicinal …, 2012 - ACS Publications
The evaluation of a series of aminoisoindoles as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors and the discovery of a clinical candidate drug for Alzheimer’s …
Number of citations: 90 pubs.acs.org
M Ando, N Sato, T Nagase, K Nagai, S Ishikawa… - Bioorganic & medicinal …, 2009 - Elsevier
A series of 2-pyridone-containing imidazoline derivatives was synthesized and evaluated as neuropeptide Y Y5 receptor antagonists. Optimization of the 2-pyridone structure on the 2-…
Number of citations: 21 www.sciencedirect.com

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